molecular formula C12H18O3 B14599918 Acetic acid--2,3,4,5-tetramethylphenol (1/1) CAS No. 60368-01-6

Acetic acid--2,3,4,5-tetramethylphenol (1/1)

Cat. No.: B14599918
CAS No.: 60368-01-6
M. Wt: 210.27 g/mol
InChI Key: FMPHMCCCGUVFMF-UHFFFAOYSA-N
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Description

Acetic acid–2,3,4,5-tetramethylphenol (1/1) is a chemical compound that combines acetic acid with 2,3,4,5-tetramethylphenol in a 1:1 ratio. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 2,3,4,5-tetramethylphenol is a substituted phenol with four methyl groups attached to the benzene ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–2,3,4,5-tetramethylphenol typically involves the esterification reaction between acetic acid and 2,3,4,5-tetramethylphenol. This reaction can be catalyzed by a strong acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond. The general reaction is as follows:

CH3COOH+C6H2(CH3)4OHCH3COO-C6H2(CH3)4+H2O\text{CH}_3\text{COOH} + \text{C}_6\text{H}_2(\text{CH}_3)_4\text{OH} \rightarrow \text{CH}_3\text{COO-C}_6\text{H}_2(\text{CH}_3)_4 + \text{H}_2\text{O} CH3​COOH+C6​H2​(CH3​)4​OH→CH3​COO-C6​H2​(CH3​)4​+H2​O

Industrial Production Methods

Industrial production of acetic acid–2,3,4,5-tetramethylphenol may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–2,3,4,5-tetramethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like chromic acid or potassium permanganate can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the ester bond.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and acetic acid.

    Substitution: Halogenated or nitrated derivatives of 2,3,4,5-tetramethylphenol.

Scientific Research Applications

Acetic acid–2,3,4,5-tetramethylphenol has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid–2,3,4,5-tetramethylphenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds and interact with enzymes and proteins, potentially inhibiting their activity. The ester bond can be hydrolyzed in biological systems, releasing acetic acid and 2,3,4,5-tetramethylphenol, which can exert their effects independently.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler phenolic compound with a single hydroxyl group.

    2,4,6-Trimethylphenol: A phenol with three methyl groups, similar in structure but with different reactivity.

    Acetic acid: A simple carboxylic acid without the phenolic component.

Uniqueness

Acetic acid–2,3,4,5-tetramethylphenol is unique due to the combination of the ester bond and the substituted phenol. This structure provides distinct chemical properties and reactivity compared to its individual components or other similar compounds.

Properties

CAS No.

60368-01-6

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

acetic acid;2,3,4,5-tetramethylphenol

InChI

InChI=1S/C10H14O.C2H4O2/c1-6-5-10(11)9(4)8(3)7(6)2;1-2(3)4/h5,11H,1-4H3;1H3,(H,3,4)

InChI Key

FMPHMCCCGUVFMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)O.CC(=O)O

Origin of Product

United States

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